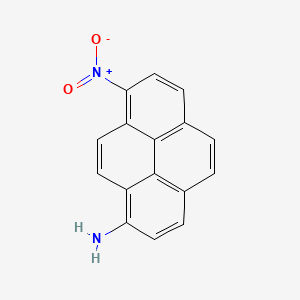

1-Amino-8-nitropyrene

Beschreibung

Academic Significance and Research Gaps Pertaining to 1-Amino-8-nitropyrene

The academic significance of this compound stems primarily from its role as an intermediate in the metabolic activation of 1,8-dinitropyrene (B49389). iarc.froup.com The metabolic reduction of one nitro group of 1,8-DNP to form 1,8-ANP is a critical event. iarc.frnih.gov While 1,8-ANP itself is considered weakly mutagenic in certain bacterial strains, its subsequent metabolic activation to highly reactive derivatives is a key area of investigation. oup.comnih.gov For instance, rat hepatic cytosolic nitroreductases can activate 1,8-ANP to an N-hydroxyarylamine derivative, which can be further metabolized to mutagenic species. oup.comnih.gov

A significant research focus is the enzymatic processes governing these transformations. Studies have shown that human aldo-keto reductases (AKRs), specifically AKR1C1, AKR1C2, and AKR1C3, which are present in human lung cells, can catalyze the nitroreduction of 1,8-DNP to 1,8-ANP. researchgate.netnih.gov This highlights a direct pathway for the activation of these carcinogens within the human body. nih.gov Research has also demonstrated that once formed, 1,8-ANP can be further activated by bacterial O-acetyltransferase, but not sulfotransferase, to species that bind to DNA. nih.gov

Methodological Approaches in Comprehensive Studies of this compound

The study of this compound employs a range of chemical and biological methodologies.

Synthesis: The synthesis of this compound is often achieved as part of the synthesis of its metabolic precursors or subsequent metabolites. A common method involves the nitration of 1-acetylaminopyrene, which produces a mixture of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene. nih.govoup.com These isomers are then separated using techniques like flash chromatography. nih.govoup.com Subsequent deacetylation via hydrolysis yields this compound. oup.com An alternative approach involves the reduction of 1,8-dinitropyrene using xanthine (B1682287) oxidase. healtheffects.org

Analysis and Detection: High-performance liquid chromatography (HPLC) is a fundamental tool for the separation, detection, and quantification of this compound and its related metabolites from various matrices, including in vitro incubation mixtures and biological samples. uq.edu.aunih.gov Mass spectrometry (MS) is often coupled with gas chromatography (GC) or HPLC to provide definitive identification and structural confirmation of the metabolites. iarc.fracs.org For instance, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been used to quantify DNA adducts derived from nitropyrenes. acs.org

Mutagenicity and Biological Effect Assays: The mutagenic potential of this compound and its parent compounds is frequently assessed using the Salmonella typhimurium reversion assay (Ames test). oup.com Specific bacterial strains, such as TA98, and its nitroreductase-deficient (TA98NR) and O-acetyltransferase-deficient (TA98/1,8-DNP6) variants, are used to probe the mechanisms of metabolic activation, including the roles of nitroreduction and O-acetylation. nih.govoup.com In addition to bacterial assays, studies utilize cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, to investigate mutagenicity and DNA adduct formation in a system more relevant to human biology. oup.comnih.gov In vitro experiments using rat liver cytosol and specific cofactors (like NADPH, AcCoA, and PAPS) are employed to dissect the enzymatic pathways responsible for the metabolic activation of this compound. oup.comnih.gov

Detailed Research Findings

| Finding | Description | References |

|---|---|---|

| Metabolic Formation | This compound is a significant metabolite of 1,8-dinitropyrene, formed through the reduction of one nitro group. This conversion is carried out by various enzymes, including those in rat liver cytosol, rabbit lung, intestinal microflora, and human aldo-keto reductases (AKRs). | iarc.frresearchgate.netuq.edu.aunih.gov |

| Mutagenicity | The compound itself is weakly mutagenic in the 'classical nitroreductase'-deficient Salmonella strain TA98NR. However, its mutagenic activity increases significantly (by about 10-fold) in the presence of rat hepatic cytosol and NADPH, indicating activation by mammalian nitroreductases. | oup.comnih.gov |

| Metabolic Activation | The activation of this compound to a mutagen involves its conversion to an N-hydroxyarylamine derivative. In bacterial systems, this intermediate is further activated by O-acetyltransferase. | oup.comnih.gov |

| Enzymology | Human aldo-keto reductases AKR1C1, AKR1C2, and AKR1C3 can catalyze the formation of this compound from 1,8-dinitropyrene. Among these, AKR1C3 shows the highest catalytic efficiency for this reaction. | researchgate.netnih.gov |

| DNA Adduct Formation | The metabolic activation of 1,8-dinitropyrene leads to the formation of DNA adducts, primarily N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. The concentration of this adduct has been correlated with the induction of frameshift mutations in S. typhimurium. | iarc.friarc.fr |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

30269-02-4 |

|---|---|

Molekularformel |

C16H10N2O2 |

Molekulargewicht |

262.26 g/mol |

IUPAC-Name |

8-nitropyren-1-amine |

InChI |

InChI=1S/C16H10N2O2/c17-13-7-3-9-1-2-10-4-8-14(18(19)20)12-6-5-11(13)15(9)16(10)12/h1-8H,17H2 |

InChI-Schlüssel |

WGVCNGPAJHVJKK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N |

Kanonische SMILES |

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N |

Andere CAS-Nummern |

30269-02-4 |

Synonyme |

1-amino-8-nitropyrene 8-nitro-1-aminopyrene |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Amino 8 Nitropyrene

Regioselective Synthesis Strategies for 1-Amino-8-nitropyrene and its Precursors

The creation of this compound with precise chemical structures is crucial for studying its properties. Regioselective synthesis ensures that the amino and nitro groups are placed at the correct positions on the pyrene (B120774) molecule.

A key precursor for this compound is 1,8-dinitropyrene (B49389). The synthesis of this precursor often starts with the nitration of pyrene. However, direct nitration can lead to a mixture of isomers. To achieve regioselectivity, indirect methods are often employed. One such method involves the nitration of 1-acetylaminopyrene, which directs the incoming nitro groups to the 6 and 8 positions. This results in a mixture of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene, which can then be separated. oup.com

Reduction Pathways of 1,8-Dinitropyrene to this compound

The conversion of 1,8-dinitropyrene to this compound is a critical step and is achieved through selective reduction of one of the two nitro groups. This partial reduction can be accomplished using various chemical and biological methods.

Several biological systems have been shown to effectively reduce 1,8-dinitropyrene. For instance, intestinal microflora can metabolize 1,8-dinitropyrene to this compound and subsequently to 1,8-diaminopyrene. researchgate.net This metabolic process has been observed to decrease the mutagenic activity of the parent compound. researchgate.net Various cell types and their extracts, such as Chinese hamster ovary cells, rat and dog liver cytosol, and rat mammary gland cells, can also perform this reduction under anaerobic conditions. iarc.fr The enzyme xanthine (B1682287) oxidase has also been utilized to prepare aminonitropyrenes from their corresponding dinitro derivatives. healtheffects.org

Human aldo-keto reductases (AKRs), specifically AKR1C1, AKR1C2, and AKR1C3, are capable of catalyzing the nitroreduction of 1,8-dinitropyrene to this compound. researchgate.netacs.orgnih.govresearchgate.net Among these, AKR1C3 demonstrates the highest catalytic efficiency for this transformation. researchgate.netacs.org This enzymatic reduction is a key step in the metabolic activation of 1,8-dinitropyrene. researchgate.netacs.org

The reduction process is believed to proceed through intermediate species such as 1-nitro-8-nitrosopyrene (B22677) and the corresponding hydroxylamine (B1172632). researchgate.netacs.orgnih.gov The formation of these intermediates is crucial for the subsequent biological activity of the compound.

Optimization of Reaction Parameters for Enhanced Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. In enzymatic reductions, factors such as pH and oxygen availability are critical. For instance, the nitroreduction of 1,8-dinitropyrene by human AKRs was found to be favorable under aerobic conditions at a pH of 9.0. nih.gov However, in studies using rabbit lung supernatant, the biotransformation to stable metabolites was more extensive in the absence of oxygen. epa.gov

In chemical synthesis, the choice of reducing agent and reaction solvent can significantly influence the outcome. For the separation of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene, flash chromatography is an effective technique. oup.com

Catalytic Systems in the Preparation of Aminonitropyrenes

Various catalytic systems are employed in the synthesis of aminonitropyrenes. For the reduction of dinitropyrenes, enzymes like xanthine oxidase and aldo-keto reductases serve as biocatalysts. researchgate.nethealtheffects.orgacs.orgnih.govresearchgate.net

In the broader context of synthesizing amino-substituted aromatic compounds, metal catalysts are widely used. For example, iron catalysts have been developed for the reductive amination of ketones and aldehydes to primary amines. d-nb.info Bimetallic catalysts, such as Fe-Pd systems, have also shown high efficiency in N-alkylation reactions. rsc.org While not specifically detailed for this compound in the provided context, these catalytic approaches represent important strategies in the synthesis of amino-functionalized molecules.

Derivatization and Functionalization Studies of this compound

The amino and nitro groups of this compound offer sites for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially different properties.

Acetylation and Other N-Substituted Analogues of this compound

The amino group of this compound can be readily acetylated. This reaction is often carried out using acetic anhydride. healtheffects.org The resulting compound, 1-acetylamino-8-nitropyrene (also referred to as 8-acetylamino-1-nitropyrene), is a known metabolite of 1,8-dinitropyrene. iarc.frhealtheffects.orgepa.gov

The formation of 1-acetylamino-8-nitropyrene has been observed in various biological systems, including incubations with rat liver cytosol in the presence of acetyl coenzyme A and in intact rat mammary gland cells. iarc.fr The acetylation step is considered a critical part of the metabolic activation pathway of dinitropyrenes. oup.comnih.gov

Besides acetylation, other N-substituted analogues can be synthesized, although specific examples for this compound are not extensively detailed in the provided search results. However, general methods for creating N-substituted aminopyrenes exist. researchgate.net

Chemical Reactivity of the Amino and Nitro Moieties in this compound

The amino and nitro groups of this compound exhibit distinct chemical reactivities that are central to its biological effects.

The amino group is basic and can be protonated. cymitquimica.com It is also the site for metabolic reactions like acetylation. iarc.fr Furthermore, the amino group can be oxidized. For instance, aminonitropyrenes can be oxidized to nitronitrosopyrenes using reagents like m-chloroperoxybenzoic acid. oup.comnih.gov

The nitro group is an electron-withdrawing group that contributes to the compound's reactivity in electrophilic substitution reactions. cymitquimica.com The primary reaction of the nitro group in biological systems is reduction. This six-electron reduction proceeds through nitroso and N-hydroxylamino intermediates to form the amino group. nih.gov This reductive pathway is crucial for the metabolic activation of nitropyrenes. oup.comresearchgate.netacs.org The introduction of the electron-donating amino group can hinder the further reduction of the remaining nitro group. nih.gov

Mechanisms of Interconversion between this compound and Related Compounds (e.g., 1-Nitropyrene (B107360), 1,8-Dinitropyrene)

The interconversion between this compound and its related nitroarene compounds, primarily 1,8-dinitropyrene (1,8-DNP) and 1-nitropyrene (1-NP), is predominantly a biological process driven by metabolic enzymes. These transformations are crucial as they significantly alter the biological activity of the parent compounds. The primary mechanism is the stepwise enzymatic reduction of a nitro group, which can ultimately lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA.

Metabolic Reduction of 1,8-Dinitropyrene

The principal pathway leading to the formation of this compound is the metabolic reduction of one of the two nitro groups on 1,8-dinitropyrene. nih.gov This is a multi-step process that involves several enzymatic systems and key intermediates. nih.gov

The activation of dinitropyrenes happens through the initial nitroreduction of one nitro group, which forms nitroso intermediates that are subsequently converted into the corresponding hydroxylamino derivatives. nih.gov Cytosolic enzymes, such as those found in the rat mammary gland, are capable of activating dinitropyrenes by reducing them to a hydroxylamine, which can then undergo O-acetylation. healtheffects.org Research has demonstrated that various biological systems, including intestinal microflora, Chinese hamster ovary (CHO) cells, and specific bacterial strains like Salmonella typhimurium, can metabolize 1,8-DNP to this compound. researchgate.netiarc.fr In many of these systems, this compound is a major metabolite. healtheffects.org

The key steps in the reductive pathway are:

Reduction to a Nitroso Intermediate: The first step is the two-electron reduction of a nitro group of 1,8-DNP to form 1-nitro-8-nitrosopyrene. iarc.frnih.gov This conversion has been observed in incubations with CHO cell cytosol. iarc.fr

Reduction to a Hydroxylamine Intermediate: The nitroso intermediate is further reduced to a hydroxylamine, N-hydroxy-1-amino-8-nitropyrene. nih.gov This hydroxylamine is a critical intermediate. nih.gov

Formation of this compound: The final step in this sequence is the reduction of the hydroxylamine to the corresponding amine, yielding this compound. researchgate.net

This stepwise reduction can continue, converting the second nitro group of this compound into an amino group, resulting in the formation of 1,8-diaminopyrene. iarc.fr

Enzymatic Systems Involved

Several classes of enzymes have been identified as catalysts for the nitroreduction of dinitropyrenes. A significant family of enzymes is the aldo-keto reductases (AKRs). researchgate.netacs.org

Human recombinant AKRs, specifically isoforms AKR1C1, AKR1C2, and AKR1C3, have been shown to effectively catalyze the nitroreduction of 1,8-dinitropyrene to this compound. researchgate.netacs.org Among these, AKR1C3 exhibits the highest catalytic efficiency for this specific transformation. researchgate.netacs.org The identity of the amine product and the formation of nitroso- and hydroxylamino-intermediates in these reactions have been confirmed using high-resolution mass spectrometry. researchgate.netacs.org

Other enzymes, such as xanthine oxidase, have also been implicated in the reduction of dinitro derivatives to aminonitropyrenes. healtheffects.org Furthermore, studies with rabbit lung supernatant indicate that reductive metabolism is the primary pathway for creating stable metabolites from 1,8-DNP. nih.gov

| Enzyme/System | Substrate | Product(s) | Key Findings | Source |

|---|---|---|---|---|

| Human Aldo-Keto Reductases (AKR1C1, AKR1C2, AKR1C3) | 1,8-Dinitropyrene | This compound | AKR1C3 shows the highest catalytic efficiency for this conversion. The mechanism involves nitroso and hydroxylamino intermediates. | researchgate.netacs.org |

| Rat Mammary Gland Cytosol | 1,8-Dinitropyrene | This compound, 1,8-Diaminopyrene | This compound is the major metabolite formed under reduced oxygen tension. | healtheffects.org |

| Chinese Hamster Ovary (CHO) Cell Cytosol | 1,8-Dinitropyrene | 1-Nitro-8-nitrosopyrene, this compound | Demonstrates the formation of the nitroso intermediate. | iarc.fr |

| Human or Rat Intestinal Microflora | 1,8-Dinitropyrene | This compound, 1,8-Diaminopyrene | Metabolism by gut bacteria leads to less mutagenic amine derivatives. | researchgate.net |

| Xanthine Oxidase | Dinitropyrenes | Aminonitropyrenes | Used to prepare aminonitropyrenes from dinitro derivatives. | healtheffects.org |

Interconversion with 1-Nitropyrene

The metabolic pathways of 1-nitropyrene (1-NP) are related but distinct. The primary reduction product of 1-NP is 1-aminopyrene (B158619). researchgate.netaacrjournals.org This conversion is also catalyzed by enzymes like aldo-keto reductases, with AKR1C1 showing high efficiency. researchgate.netacs.org

While the direct conversion of 1-nitropyrene to this compound is not a primary metabolic route, interconversion can occur through different mechanisms. For instance, 1-nitropyrene can be further nitrated to form dinitropyrenes, including 1,8-DNP, which can then be reduced as described above. nih.govresearchgate.net

Conversely, there is evidence for the reverse reaction, the oxidation of amino-substituted pyrenes back to nitro-derivatives. Under UV-A irradiation, 1-aminopyrene can be photochemically transformed into several products, including 1-nitrosopyrene (B1218456) and 1-nitropyrene. researchgate.net Additionally, chemical oxidation of aminonitropyrenes using reagents like m-chloroperoxybenzoic acid can yield the corresponding nitronitrosopyrenes, demonstrating the chemical feasibility of this oxidative transformation. nih.gov

| Starting Compound | Transformation | Resulting Compound(s) | Mechanism/Mediator | Source |

|---|---|---|---|---|

| 1,8-Dinitropyrene | Nitroreduction | 1-Nitro-8-nitrosopyrene, N-hydroxy-1-amino-8-nitropyrene, this compound | Enzymatic (e.g., AKRs, Xanthine Oxidase) | nih.govresearchgate.netiarc.fr |

| This compound | Nitroreduction | 1,8-Diaminopyrene | Enzymatic (e.g., Intestinal Microflora) | researchgate.net |

| 1-Nitropyrene | Nitroreduction | 1-Aminopyrene | Enzymatic (e.g., AKRs) | researchgate.netacs.org |

| 1-Nitropyrene | Nitration | 1,3-, 1,6-, and 1,8-Dinitropyrene | Reaction with NO2 | nih.govresearchgate.net |

| 1-Aminopyrene | Oxidation | 1-Nitrosopyrene, 1-Nitropyrene | Photochemical (UV-A irradiation) | researchgate.net |

| This compound | Oxidation | 1-Nitro-8-nitrosopyrene | Chemical (m-chloroperoxybenzoic acid) | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Amino 8 Nitropyrene

Mass Spectrometry (MS) Applications in Structural Elucidation and Pathway Intermediates

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of 1-Amino-8-nitropyrene and its metabolic precursors. nsc.rupioneerpublisher.com This powerful analytical technique determines the mass-to-charge ratio of ions, providing critical data for identifying unknown compounds and understanding their chemical makeup. nsc.rulibretexts.org

High-resolution mass spectrometry (HRMS) offers the precision necessary to identify this compound and related metabolites definitively. For instance, ultra-performance liquid chromatography coupled with HRMS (UPLC/HRMS) has been successfully employed to verify the formation of this compound from the nitroreduction of 1,8-dinitropyrene (B49389). nih.gov In such studies, this compound is detected by its protonated molecule [MH]+ at a specific mass-to-charge ratio (m/z) of 263.0815. nih.gov This level of mass accuracy allows for the confident identification of the compound in complex mixtures. nih.govnsc.ru

The utility of HRMS extends to the identification of metabolic pathway intermediates. For example, in the study of 1-nitropyrene (B107360) metabolism, HRMS has provided evidence for the formation of nitroso- and hydroxylamino-intermediates. nih.govresearchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Compound | Ion | Observed m/z | Reference |

|---|---|---|---|

| This compound | [MH]+ | 263.0815 | nih.gov |

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to probe the structure of ions. pearson.commdpi.com In a typical MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. pearson.commdpi.com

For this compound, MS/MS analysis reveals a characteristic fragmentation pattern. The protonated molecule ([MH]+) at m/z 263.0815 readily loses an ammonia (B1221849) molecule (NH3), resulting in a prominent fragment ion at m/z 246.1131. nih.gov This loss of ammonia is a hallmark fragmentation for primary amines and serves as a key identifier for this compound in MS/MS spectra. nih.gov

Similarly, MS/MS is crucial for the analysis of related compounds. For example, the analysis of 1-aminopyrene (B158619), a metabolite of 1-nitropyrene, shows a transition from the precursor ion [MH]+ at m/z 218.1117 to the fragment ion [MH-NH3]+ at m/z 201.0705. nih.govacs.org The development of highly sensitive UPLC-MS/MS methods has proven suitable for the analysis of such DNA adducts. acs.org

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Reference |

|---|---|---|---|---|

| This compound | 263.0815 | 246.1131 | NH3 | nih.gov |

| 1-Aminopyrene | 218.1117 | 201.0705 | NH3 | nih.gov |

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for separating this compound from other components in complex mixtures, such as environmental or biological samples, prior to its detection and quantification. who.int

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are the most widely used chromatographic techniques for the analysis of this compound and related compounds. nih.govacs.orgnycu.edu.twacs.org These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase, separating components based on their differential interactions with the two phases. nih.gov

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed. nycu.edu.tw For instance, the separation of dinitropyrenes and their metabolites, including this compound, has been achieved using reversed-phase columns with mobile phases typically consisting of aqueous acetonitrile (B52724) or methanol (B129727) solutions. nycu.edu.tw The detection of these compounds is often enhanced by online reduction of the nitro group to a more fluorescent amino group, followed by fluorescence detection. nycu.edu.twnih.gov

UPLC, with its use of smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govacs.orgacs.org UPLC coupled with fluorescence detection (UPLC-FLD) or mass spectrometry (UPLC-MS/MS) provides highly sensitive and selective methods for the quantification of this compound and its precursors. nih.govacs.org

Table 3: Chromatographic Conditions for the Analysis of Pyrene (B120774) Derivatives

| Technique | Column | Mobile Phase | Detection | Analyte | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Aqueous acetonitrile with buffer | Fluorescence (after on-line reduction) | Nitrated PAHs | nycu.edu.tw |

| UPLC | Not specified | Not specified | HRMS | This compound | nih.gov |

| UPLC | Not specified | Not specified | Fluorescence | 1-Aminopyrene | acs.org |

While less common than HPLC for this specific compound due to its polarity and lower volatility, gas chromatography (GC) can also be utilized for the analysis of nitrated polycyclic aromatic hydrocarbons. who.int In GC, the sample is vaporized and swept by a carrier gas through a column. Separation is based on the compound's boiling point and interaction with the stationary phase. who.int

For the analysis of nitro-PAHs, GC is often coupled with sensitive detectors like mass spectrometry (GC-MS) or an electron capture detector (ECD). who.int GC-MS provides both separation and structural information, making it a powerful tool for identification. who.int

Spectroscopic Methodologies for Probing Molecular Structure and Electronic States

Spectroscopic techniques provide valuable insights into the molecular structure and electronic properties of this compound. Understanding these characteristics is crucial for predicting its behavior and reactivity.

The photophysics and photochemistry of the parent compound, 1-nitropyrene, have been studied using techniques like nanosecond laser flash photolysis, absorption, and fluorescence spectroscopy. acs.org These studies reveal the presence of a low-energy triplet state and demonstrate significant interactions between the molecule and its solvent environment. acs.org While specific spectroscopic data for this compound is less abundant in the provided search results, the principles derived from 1-nitropyrene studies are applicable. The introduction of the amino group is expected to further influence the electronic structure and photophysical properties.

Computational methods, such as ab initio quantum chemical calculations, have been used to predict the geometries and excited states of various nitropyrenes. researchgate.net These theoretical studies complement experimental spectroscopic data and help to understand the electronic transitions and photophysical behavior of these molecules. researchgate.netrsc.org For instance, calculations can predict the planarity of the molecule in its ground and excited states, which influences its spectroscopic properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, confirming the positions of the amino and nitro substituents on the pyrene core.

While specific, complete experimental NMR data for isolated this compound is not extensively detailed in the surveyed literature, the expected spectral features can be inferred from data on its precursors and related pyrene derivatives, such as 1-aminopyrene and 1-nitropyrene. rsc.org The analysis of adducts, such as 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene, has been successfully performed using proton NMR, demonstrating the utility of this technique in complex biological samples. nih.gov

Expected ¹H NMR Spectral Characteristics: The ¹H NMR spectrum is expected to show a complex aromatic region with distinct signals for the protons on the pyrene ring system. The introduction of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) at the C1 and C8 positions, respectively, breaks the symmetry of the pyrene core, resulting in unique chemical shifts for each aromatic proton. The amino group protons would likely appear as a broad singlet. The chemical shifts would be influenced by the electronic effects of the substituents and the complex spin-spin coupling between adjacent protons.

Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the 16 carbon atoms in the pyrene skeleton. The carbons directly bonded to the amino (C1) and nitro (C8) groups would exhibit significant shifts compared to unsubstituted pyrene. Based on data from related compounds, the carbon attached to the amino group would be shielded, while the carbon attached to the nitro group would be deshielded. rsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Pyrene Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 1-Aminopyrene | ¹H | DMSO-d6 | 6.34 (s, 2H, -NH₂), 7.40 (d, 1H), 7.71 (d, 1H), 7.86 (t, 1H), 7.88 (d, 1H), 7.92 (d, 1H), 7.97 (d, 1H), 7.98 (d, 1H), 7.99 (d, 1H), 8.29 (d, 1H) | rsc.org |

| 1-Aminopyrene | ¹³C | DMSO-d6 | 113.13, 114.72, 121.39, 121.76, 122.13, 122.37, 122.91, 124.14, 125.14, 125.70, 125.85, 126.52, 127.70, 131.67, 132.02, 144.36 | rsc.org |

| 1-Nitropyrene | ¹H | DMSO-d6 | 8.20 (t, 1H), 8.26 (d, 1H), 8.37 (d, 1H), 8.39 (d, 1H), 8.44 (d, 1H), 8.45 (d, 1H), 8.47 (d, 1H), 8.65 (d, 1H), 8.68 (d, 1H) | rsc.org |

| 1-Nitropyrene | ¹³C | DMSO-d6 | 120.83, 122.62, 123.58, 123.71, 124.69, 126.90, 127.30, 127.44, 127.96, 129.45, 130.36, 130.78, 131.59, 134.56, 142.25 | rsc.org |

Note: This table provides data for related compounds to illustrate the expected chemical shift ranges. Specific assignments for this compound would require experimental acquisition and analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the specific functional groups within a molecule. For this compound, these techniques confirm the presence of the key amino (-NH₂) and nitro (-NO₂) groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary aromatic amine would appear in the region of 3500-3300 cm⁻¹. scispace.com The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and would be observed in the ranges of 1560-1515 cm⁻¹ and 1355-1315 cm⁻¹, respectively. rsc.org Aromatic C-H stretching and C=C ring stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While N-H stretches are typically weak in Raman, the symmetric stretching vibration of the nitro group often gives a strong Raman band. The aromatic ring vibrations of the pyrene core are also expected to be strong, providing a characteristic fingerprint for the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity | Reference |

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 | FT-IR | Medium-Strong | scispace.com |

| Amino (-NH₂) | N-H Bend | 1650 - 1590 | FT-IR | Medium | scispace.com |

| Nitro (-NO₂) | Asymmetric Stretch | 1593 | FT-IR | Strong | rsc.org |

| Nitro (-NO₂) | Symmetric Stretch | 1331 | FT-IR | Strong | rsc.org |

| Aromatic Ring | C-H Stretch | > 3000 | FT-IR/Raman | Variable | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | FT-IR/Raman | Variable |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Electronic Spectroscopy (UV-Vis, Fluorescence) in Reaction Monitoring and Derivatization Studies

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is highly sensitive for quantitative analysis and for monitoring chemical transformations of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is characterized by the extended π-conjugated system of the pyrene core, modified by the auxochromic amino group and the chromophoric nitro group. This results in a complex spectrum with multiple absorption bands. UV-Vis spectroscopy is a valuable tool for monitoring reactions, such as the metabolic reduction of the nitro group to form 1,8-diaminopyrene or its oxidation. nih.gov The technique has been used to identify DNA adducts of related compounds, indicating its utility in biological studies. nih.gov

Fluorescence Spectroscopy: While many nitroaromatic compounds are non-fluorescent or weakly fluorescent due to quenching by the nitro group, the corresponding amino derivatives are often highly fluorescent. nih.govresearchgate.net For instance, the related compound 1-aminopyrene exhibits strong fluorescence, which is utilized for its sensitive detection. mdpi.comacs.org It is expected that this compound would exhibit weak fluorescence. However, its reduction product, 1,8-diaminopyrene, is known to be highly fluorescent. nih.gov This property is exploited in analytical methods where the non-fluorescent nitro-compound is reduced to a highly fluorescent amine, enabling sensitive detection. nih.gov This principle is fundamental in monitoring the metabolic activation or detoxification pathways of dinitropyrenes.

Interactive Data Table: Electronic Spectroscopy Data for Related Aminopyrenes

| Compound | Technique | Solvent/Medium | Excitation λ (nm) | Emission λ (nm) | Application | Reference |

| 1-Aminopyrene | Fluorescence | Methanolic Buffer | 240 | 435 | Quantitative Analysis | mdpi.comacs.org |

| 1-Aminopyrene | UV-Vis | - | - | - | Reactant in Composite Synthesis | researchgate.net |

| Reduced adduct of N-hydroxyl-1-amino-8-nitropyrene | Fluorescence | - | - | Identical to 1,8-diaminopyrene | Product Identification | nih.gov |

Electrochemical and Voltammetric Approaches for Detection and Reactivity Assessment

Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, are powerful tools for investigating the redox properties of this compound and for its sensitive detection. cuni.cz These methods provide insights into its metabolic activation, which often involves redox processes.

Reactivity Assessment: The electrochemical behavior of this compound is dictated by its two key functional groups. The amino group is susceptible to oxidation, while the nitro group can be readily reduced. The oxidation potential of the amino group provides a measure of its susceptibility to metabolic N-oxidation, a critical step in the activation of many carcinogenic arylamines. Research has indicated that an oxidation potential (E½) of greater than +0.60 V may be predictive of N-oxidation for compounds including this compound. nih.gov The reduction of the nitro group can be studied to understand its transformation into reactive hydroxylamine (B1172632) intermediates.

Detection: Voltammetric methods offer high sensitivity for the detection of electroactive compounds. For instance, the related 1-aminopyrene can be determined at low concentrations using differential pulse voltammetry (DPV) based on its anodic oxidation. mdpi.com A well-resolved, irreversible anodic peak is observed, with the peak potential being pH-dependent. mdpi.com Similar methodologies can be applied for the detection of this compound. Furthermore, highly sensitive detection schemes involve the electrochemical reduction of nitropyrenes to their corresponding highly fluorescent aminopyrenes, which are then detected by fluorescence or chemiluminescence. nih.gov

Interactive Data Table: Electrochemical Data for this compound and a Related Compound

| Compound | Technique | Electrode | Medium | Process | Potential (V) | Reference |

| This compound | Not Specified | Not Specified | Not Specified | Oxidation | E½ > +0.60 | nih.gov |

| 1-Aminopyrene | DPV | Glassy Carbon Paste | Britton-Robinson buffer pH 2: methanol (9:1 v/v) | Anodic Oxidation | Ep = +0.43 | mdpi.com |

| 1-Aminopyrene | LSV | Glassy Carbon Paste | Britton-Robinson buffer pH 2: methanol (9:1 v/v) | Anodic Oxidation | Ep ≈ +0.5 | mdpi.com |

| 1-Aminopyrene | DPV | Glassy Carbon Paste | Britton-Robinson buffer pH 12: methanol (9:1 v/v) | Anodic Oxidation | Ep ≈ +0.1 | mdpi.com |

DPV: Differential Pulse Voltammetry; LSV: Linear Scan Voltammetry; Ep: Peak Potential; E½: Half-wave Potential.

Theoretical and Computational Investigations of 1 Amino 8 Nitropyrene

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-amino-8-nitropyrene. Such studies on related nitro-PAHs have provided significant insights into their behavior.

For this compound, DFT calculations would be used to determine optimized molecular geometry, electron distribution, and orbital energies. Key reactivity descriptors that would be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is vital for predicting how the molecule interacts with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge distribution and the nature of chemical bonds within the molecule, including intramolecular interactions.

| Descriptor | Predicted Significance for this compound |

| HOMO-LUMO Gap | Indicates the molecule's kinetic stability and reactivity toward chemical reactions. |

| MEP Map | Identifies electron-rich regions (around the amino group) and electron-poor regions (around the nitro group and pyrene (B120774) system), predicting sites for metabolic attack or chemical reaction. |

| NBO Charges | Quantifies the charge on each atom, providing insight into the electronic effects of the amino and nitro substituents on the pyrene ring system. |

This table is illustrative, based on standard applications of DFT to aromatic compounds.

DFT is instrumental in mapping potential reaction pathways for metabolism or degradation. For related compounds like 1-nitropyrene (B107360), computational studies have detailed the mechanisms of metabolic activation, such as hydroxylation and epoxidation, by calculating the energies of intermediates and transition states.

For this compound, these methods could predict:

Metabolic Activation: The initial steps of metabolism often involve nitroreduction of the nitro group or oxidation of the aromatic ring. Quantum chemical calculations can determine the energy barriers for these competing pathways, identifying the most likely initial metabolites.

Transition State Structures: By locating the transition state structures and calculating their energies, researchers can predict the kinetic feasibility of different reaction channels, such as the formation of reactive intermediates that may bind to DNA.

The presence of both an amino (-NH2) group (a hydrogen bond donor) and a nitro (-NO2) group (a hydrogen bond acceptor) in this compound suggests the possibility of both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: DFT calculations can determine if a hydrogen bond forms between the amino group's hydrogen and an oxygen of the nitro group. This would significantly influence the molecule's planarity and conformational stability.

Intermolecular Hydrogen Bonding: In different environments (e.g., in water or interacting with biological macromolecules), the ability of the amino and nitro groups to form hydrogen bonds with surrounding molecules can be analyzed. This is crucial for understanding its solubility and biological interactions.

Molecular Dynamics Simulations of Interactions in Different Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide insights into its dynamic behavior and interactions in complex systems that cannot be captured by static quantum chemical calculations.

Potential applications of MD simulations include:

Solvation Dynamics: Simulating this compound in a box of water molecules would reveal how it is solvated, including the structure of its hydration shell and the dynamics of hydrogen bonding with water.

Membrane Permeation: MD simulations can model the interaction of this compound with a lipid bilayer, providing insights into its ability to cross cell membranes, a key factor in its bioavailability and toxicity.

Protein-Ligand Interactions: If this compound is a substrate for an enzyme (e.g., a nitroreductase or cytochrome P450), MD simulations can be used to study its binding to the enzyme's active site, the stability of the complex, and the conformational changes that may occur upon binding.

<

Mechanistic Investigations of 1 Amino 8 Nitropyrene Transformations

Enzymatic Reduction Mechanisms Leading to 1-Amino-8-nitropyrene Formation

The metabolic conversion of 1,8-dinitropyrene (B49389) (1,8-DNP) to this compound (1,8-ANP) is a critical activation step that proceeds via enzymatic nitroreduction. This process involves the reduction of one of the two nitro groups on the pyrene (B120774) core. nih.gov This transformation is catalyzed by a variety of cytosolic and microsomal nitroreductases found in mammalian tissues and bacteria. nih.govhealtheffects.org The reduction is regioselective, preferentially occurring at the 1-position of 1,8-DNP. nih.gov

A key family of enzymes implicated in the nitroreduction of 1,8-DNP are the human aldo-keto reductases (AKRs), specifically isoforms AKR1C1, AKR1C2, and AKR1C3. nih.govacs.org These enzymes, which are expressed in human lung cells, catalyze the NADPH-dependent reduction of 1,8-DNP to this compound. nih.govacs.org Studies using recombinant human AKRs have demonstrated their capability to perform this conversion. nih.gov

Kinetic analyses have been conducted to determine the efficiency of these AKR isoforms in metabolizing 1,8-DNP. Among the three, AKR1C3 exhibits the highest catalytic efficiency for the formation of this compound. nih.govacs.org In addition to AKRs, other enzymes such as NADPH:cytochrome P450 reductase, present in human liver microsomes, have also been shown to participate in the reductive metabolism of 1,8-dinitropyrene. inchem.org

Table 1: Kinetic Parameters of Human AKR Isoforms for 1,8-Dinitropyrene Reduction

| Enzyme | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) |

| AKR1C1 | 2.5 ± 0.6 | 0.048 ± 0.003 | 0.019 |

| AKR1C2 | 4.3 ± 1.1 | 0.052 ± 0.005 | 0.012 |

| AKR1C3 | 3.5 ± 0.8 | 0.11 ± 0.01 | 0.031 |

| Data derived from studies on recombinant human aldo-keto reductases. nih.gov |

The enzymatic reduction of 1,8-DNP to this compound is not a direct conversion but a stepwise process involving key intermediates. The initial two-electron reduction of 1,8-DNP at the 1-position yields 1-nitroso-8-nitropyrene (1,8-NONP). nih.govnih.gov This nitroso derivative is a transient but crucial species in the metabolic pathway. nih.gov

A subsequent two-electron reduction converts the nitroso intermediate into N-hydroxy-1-amino-8-nitropyrene (N-OH-1,8-ANP). nih.gov This hydroxylamino intermediate is a highly reactive metabolite and a direct precursor to the ultimate carcinogenic species that forms DNA adducts. nih.govnih.gov The formation of both the nitroso and hydroxylamino intermediates has been verified using techniques such as ultra-performance liquid chromatography high-resolution mass spectrometry in enzymatic reactions with AKR1C1-1C3. nih.govacs.org The final step in this pathway is the two-electron reduction of N-hydroxy-1-amino-8-nitropyrene to form the stable amine product, this compound. nih.gov

DNA Adduct Formation Mechanisms from this compound and its Precursors

The genotoxicity of 1,8-dinitropyrene is directly linked to the covalent binding of its metabolites to DNA, forming DNA adducts. The metabolic pathway beginning with the reduction of 1,8-DNP produces the reactive hydroxylamino intermediate, N-hydroxy-1-amino-8-nitropyrene, which is the key precursor to DNA adduct formation. nih.goviarc.fr

The primary site of DNA modification by the reactive metabolites of 1,8-DNP is the C8 position of guanine (B1146940) residues. iarc.froup.com The major and most studied DNA adduct is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (dG-C8-1-amino-8-NP). nih.govinchem.orgiarc.fr This specific adduct has been identified in various in vitro and in vivo systems, including in bacteria, rat liver and mammary gland, and human cells exposed to 1,8-DNP. iarc.froup.com The formation of this adduct represents a critical lesion in the DNA, which, if not repaired, can lead to mutations during DNA replication. nih.gov While the C8-guanine adduct is predominant, minor adducts at the N2 position of deoxyguanosine have also been suggested for related nitropyrenes. uconn.eduresearchgate.net

For the N-hydroxy-1-amino-8-nitropyrene intermediate to react with DNA, it requires further bioactivation. A critical step in this process is O-acetylation, catalyzed by N,O-acetyltransferases (NATs). nih.govhealtheffects.org This enzymatic reaction converts the hydroxylamino group into an N-acetoxyarylamine. healtheffects.orgnih.gov

The N-acetoxy group is an excellent leaving group. Its departure results in the formation of a highly electrophilic and unstable nitrenium ion . nih.govnih.gov This nitrenium ion is the ultimate carcinogenic species that readily attacks the electron-rich C8 position of guanine in DNA, leading to the formation of the stable N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct. nih.govnih.gov Unlike the metabolism of 1-nitropyrene (B107360), where a nitrenium ion can form spontaneously from its hydroxylamino intermediate, the formation of DNA adducts from 1,8-DNP is critically dependent on this N-O-acetylation step. nih.gov This pathway highlights the essential roles of both reductive enzymes (like AKRs) and conjugating enzymes (like NATs) in the metabolic activation cascade. nih.govhealtheffects.org

Photochemical Transformation Mechanisms of this compound

This compound, like other aromatic amines and nitrated polycyclic aromatic hydrocarbons, is susceptible to transformation upon exposure to light, particularly ultraviolet (UV) radiation. While direct studies on this compound are limited, the photochemical behavior of the closely related compound 1-aminopyrene (B158619) (1-AP) provides significant insight into the potential transformation mechanisms. nih.govnih.gov

Upon irradiation with light, 1-aminopyrene undergoes photo-oxidation. nih.govnih.gov This process can lead to the progressive oxidation of the amino group, forming intermediates such as 1-hydroxyaminopyrene and 1-nitrosopyrene (B1218456) , and ultimately the fully oxidized 1-nitropyrene . nih.gov This photochemical reaction pathway is essentially the reverse of the metabolic nitroreduction pathway. nih.gov These photo-oxidation products, particularly the nitroso and nitro derivatives, are known to be genotoxic. nih.gov

Furthermore, photochemical reactions can also occur on the aromatic ring, leading to the formation of hydroxylated products like 1-amino-x-hydroxypyrene . nih.gov Other potential photoproducts include covalent dimers formed through the reaction of radical intermediates. nih.govnih.gov The presence of radical scavengers can slow these photochemical transformations, indicating that radical species and singlet oxygen play a role in the reaction mechanisms. nih.gov Therefore, it is plausible that this compound undergoes similar photochemical transformations, leading to a complex mixture of photo-oxidation and degradation products in the environment.

Influence of Environmental Factors (e.g., Oxygen, Solvents) on Photodegradation Pathways

Detailed scientific studies focusing specifically on the photodegradation of this compound and the influence of environmental factors such as oxygen and solvents on its photolytic pathways are not extensively available in the reviewed literature. The photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and amino-PAHs can be complex, and research has predominantly centered on more common parent compounds like 1-nitropyrene and 1-aminopyrene. nih.govepa.govresearchgate.net The rate of photolysis for nitro-PAHs is known to be dependent on irradiation conditions, the solvent, and whether the compound is in solution or bound to a solid substrate. epa.gov For related compounds like 1-aminopyrene, the presence of free-radical or singlet oxygen scavengers has been shown to slow the photochemical reaction, indicating a role for oxygen in its degradation. nih.gov However, without direct experimental data for this compound, its specific response to these environmental factors remains uncharacterized.

Identification of Photoproducts and Their Formation Routes

The specific photoproducts that may arise from the photodegradation of this compound and their precise formation routes have not been identified in the surveyed scientific literature. Research into the photoproducts of pyrene derivatives has typically focused on compounds like 1-aminopyrene, which is known to transform into several oxidation products upon light irradiation, including 1-hydroxyaminopyrene, 1-nitrosopyrene, and 1-nitropyrene, through the oxidation of its amino group. nih.gov Similarly, the photodegradation of 1-nitropyrene yields products such as hydroxypyrene, hydroxynitropyrenes, and pyrenediones. nih.govresearchgate.net Given the structure of this compound, featuring both an amino and a nitro group, its photochemical transformation could theoretically involve oxidation of the amino group, reduction of the nitro group, or reactions on the aromatic ring, but such pathways remain speculative without direct experimental evidence.

Chemical Oxidation and Reduction Pathways in Abiotic Systems

The primary abiotic transformation pathway associated with this compound is its formation via the reduction of a parent compound and its subsequent own reduction.

The principal formation route for this compound in various systems is the chemical reduction of 1,8-dinitropyrene (1,8-DNP). mcmaster.canih.goviarc.fr This transformation proceeds through a sequential six-electron reduction of one of the two nitro groups. acs.org The process involves the formation of intermediate species, including 1-nitro-8-nitrosopyrene (B22677), before yielding the more stable this compound. nih.goviarc.fr While often studied in the context of biological metabolism by enzymes like nitroreductases, this reduction is a fundamental chemical process that can also occur in abiotic systems. nih.govresearchgate.net

Once formed, this compound can undergo further chemical reduction. The remaining nitro group at the 8-position can be reduced to an amino group, transforming this compound into 1,8-diaminopyrene. nih.goviarc.frnih.gov This sequential reduction is a key pathway for the transformation of dinitropyrenes in the environment. mcmaster.ca

Conversely, the amino group of this compound has the potential for chemical oxidation. In related amino-aromatic compounds, the amino group can be oxidized to form nitroso and subsequently nitro derivatives. nih.gov This suggests a potential abiotic oxidation pathway where this compound could be converted back to a dinitrated or a nitroso-nitrated pyrene, although specific studies on this abiotic oxidation are limited.

The following table summarizes the key abiotic chemical transformation pathways involving this compound.

| Precursor Compound | Transformation | Product Compound | Pathway Type |

| 1,8-Dinitropyrene | Nitro-group reduction | This compound | Reduction |

| This compound | Nitro-group reduction | 1,8-Diaminopyrene | Reduction |

| This compound | Amino-group oxidation | 1-Nitro-8-nitrosopyrene / 1,8-Dinitropyrene | Oxidation (Potential) |

Environmental Occurrence, Fate, and Remediation Research on 1 Amino 8 Nitropyrene

Occurrence and Distribution in Environmental Compartments

1-Amino-8-nitropyrene is an organic compound belonging to the class of nitroaromatic compounds, featuring both an amino and a nitro functional group attached to a pyrene (B120774) backbone. cymitquimica.com It is often studied for its environmental impact, particularly concerning air pollution and its formation from combustion processes. cymitquimica.com

Presence in Airborne Particulate Matter and Exhaust Emissions

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound's precursor 1,8-dinitropyrene (B49389), are constituents of combustion emissions. nih.gov During the combustion process in diesel and gasoline engines, pyrene undergoes nitration to form 1-nitropyrene (B107360), which is then further nitrated to create dinitropyrenes in small amounts. nih.gov This results in a 1,8-dinitropyrene content that is approximately 0.1–10% relative to the 1-nitropyrene content in diesel and gasoline exhaust particles and about 1% in airborne particulate matter. nih.gov

Concentrations of 1,8-dinitropyrene in the air are observed to decrease from a range of 0.1–10 pg/m³ in urban areas to 0.01–0.1 pg/m³ in suburban locations. nih.gov Studies have detected 1,8-dinitropyrene in airborne particulate matter from various urban environments, with concentrations varying based on the level of industrialization. nih.gov For instance, in heavily industrialized areas, particulate matter contained 43–46 pg/mg of 1,8-dinitropyrene, with corresponding air concentrations of 4.44–7.50 pg/m³. nih.gov In large urban centers like Tokyo, Japan, and Santiago, Chile, levels of 1,8-dinitropyrene have been found to be as high as 200 pg/mg. nih.gov

The formation of this compound can occur through the reduction of 1,8-dinitropyrene. This reduction has been observed in various biological systems. iarc.frnih.gov For example, incubation of 1,8-dinitropyrene with Chinese hamster ovary cells leads to the formation of this compound. iarc.fr

Detection in Aquatic and Soil Matrices

The presence of nitrated polycyclic aromatic hydrocarbons (nPAHs) has been confirmed in soil. nih.gov Research in Eastern China's agricultural soils revealed a total nPAH concentration of 50 μg/kg. nih.gov In the Yangtze River Delta, the surface soil nPAH levels ranged from 0.4–4.6 μg/kg, while in Xian, the concentration was 118 μg/kg. nih.gov Surface soils in Japan have shown nPAH concentrations between 0.08 and 15.8 μg/kg. nih.gov The precursor to this compound, 1-nitropyrene, has been found in sediment samples from the Suimon River in Japan at a concentration of 25.2 μg/kg of sediment. nih.gov Due to its high estimated soil adsorption coefficient (Koc), 1-nitropyrene is expected to be immobile in soil, suggesting it will adsorb to sediment and suspended solids in water. nih.govepa.gov This strong adsorption to soil organic matter, combined with low solubility, contributes to the persistence of high molecular weight nitroPAHs in the environment. inchem.org

Environmental Transformation Processes

Atmospheric Reactivity and Secondary Formation Pathways

The atmospheric transformation of pyrene derivatives is a key area of study. While 1-nitropyrene is a primary pollutant from combustion, other isomers like 2-nitropyrene (B1207036) are formed through atmospheric reactions of gas-phase PAHs with substances like the OH radical. nih.gov The photodegradation of 1-nitropyrene is a significant environmental fate process. acs.org This process can lead to the formation of various products, including hydroxynitropyrenes (OHNPs). acs.orgnih.gov For instance, the photochemical reaction of 1-nitropyrene can produce 1-hydroxy-x-nitropyrenes (where x can be 2, 3, 5, 6, and 8). nih.gov The presence of significantly higher ratios of these OHNPs to 1-nitropyrene in ambient air compared to diesel exhaust samples suggests that these are predominantly formed through secondary atmospheric processes. nih.gov The heterogeneous reaction of OH radicals with particle-adsorbed 1-nitropyrene has also been investigated to understand its atmospheric lifetime. tandfonline.comepa.gov

Soil and Sediment Interaction Studies (e.g., adsorption, sequestration)

The interaction of pyrene and its derivatives with soil and sediment is largely governed by adsorption. scirp.org Studies on pyrene show that it adsorbs to both clay and sandy soil, with clay generally exhibiting a higher adsorption capacity. scirp.org The sorption process for pyrene tends to follow a pseudo-second-order kinetic model, and the isotherm is well-described by the Langmuir model, suggesting a finite number of adsorption sites. scirp.org For 1-nitropyrene, its high estimated Koc value of 13,500 indicates that it is expected to be immobile in soil, strongly adsorbing to soil particles. nih.gov This strong adsorption is a key factor in its environmental persistence. inchem.org Remediation studies have explored using activated carbon to sequester 1-nitropyrene in soil, which proved to be an efficient method, removing 88.1% of the compound within a day. nih.gov

Microbial Biotransformation and Biodegradation Pathways in Environmental Contexts

Microbial activity plays a crucial role in the transformation of 1-nitropyrene in the environment. In anaerobic conditions, such as those found in estuarine sediments and the intestinal tracts of animals, 1-nitropyrene is readily reduced to 1-aminopyrene (B158619). nih.govoup.comnih.govnih.gov A wide range of anaerobic bacteria, including species from the genera Bacteroides, Clostridium, and Fusobacterium, are capable of this transformation. nih.gov Under aerobic conditions, the degradation of 1-nitropyrene is slow, with less than 1% being converted to CO2 after eight weeks in estuarine sediments. nih.gov However, certain bacteria, such as Mycobacterium sp., can metabolize 1-nitropyrene in pure cultures, forming 1-nitropyrene cis-9,10- and 4,5-dihydrodiols as major metabolites. nih.gov The reduction of 1,8-dinitropyrene by anaerobic bacteria from human feces and rat intestinal contents can lead to the formation of this compound and 1,8-diaminopyrene. iarc.fr This biotransformation is significant as it can alter the toxicological properties of the parent compound. tandfonline.com

Remediation and Control Strategies for this compound Contamination

Physicochemical Remediation Methods (e.g., Adsorption, Chemical Reduction)

Physicochemical treatments offer rapid and effective methods for the removal and degradation of nitroaromatic contaminants from soil and water. researchgate.netfrontiersin.org For this compound, the most relevant methods would involve chemical reduction of the nitro group and adsorption of the entire molecule onto a solid matrix.

Chemical Reduction

The presence of a nitro group makes this compound a candidate for chemical reduction technologies. Zero-valent iron (ZVI or Fe⁰) is a widely studied and effective reducing agent for a variety of nitroaromatic compounds found in contaminated groundwater and soil. dss.go.thnm.govnih.gov ZVI donates electrons that reduce the nitro group (-NO₂) sequentially to nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino group (-NH₂). nih.gov

In the case of this compound, chemical reduction would target the nitro group at the 8-position, likely converting the compound to 1,8-diaminopyrene. This transformation is significant because the resulting aromatic amine is generally less mutagenic and toxic than its nitroaromatic precursor. researchgate.net Studies on the closely related 1-nitropyrene have demonstrated that ZVI can effectively reduce it to 1-aminopyrene, with removal efficiencies exceeding 83% in soil under acidic conditions within 16 hours. nih.govmdpi.comwisdomlib.org The reaction kinetics are typically pseudo-first-order and are influenced by factors such as pH, ZVI particle size, and surface area. ekb.egresearchgate.net Acidic conditions generally accelerate the reduction rate of nitroaromatic compounds by ZVI. researchgate.net

| Compound | Key Findings | Reference |

|---|---|---|

| 1-Nitropyrene | Over 83% of 1-nitropyrene was removed from soil within 16 hours using ZVI, converting it to 1-aminopyrene. The process was more effective in acidic soil. | nih.govmdpi.com |

| Nitrobenzene | Rapidly reduced to aniline (B41778) by ZVI. The reaction rate increased linearly with the ZVI surface area concentration. | nm.gov |

| 2,4,6-Trinitrotoluene (TNT) | Reduction by nanoscale ZVI followed first-order kinetics and was significantly faster than with conventional iron powder. Acidic pH accelerated the reduction. | ekb.eg |

| 4-Chloronitrobenzene | Reduction rate corresponded to the concentration of ZVI, with an optimal rate constant observed at a specific ZVI concentration. | nih.gov |

Adsorption

Adsorption is a physical remediation method that involves concentrating contaminants onto the surface of a sorbent material. researchgate.net Due to its polycyclic aromatic structure, this compound is expected to have low aqueous solubility and a strong affinity for solid matrices, particularly carbonaceous materials like activated carbon. researchgate.netiarc.fr Activated carbon is widely used for removing PAHs and their derivatives from water and soil due to its high surface area and porous structure. nih.gov

A comparative study on the remediation of 1-nitropyrene and its parent compound, pyrene, in soil found that activated carbon was highly effective, removing 88.1% of 1-nitropyrene and 78.0% of pyrene within a day. mdpi.com The slightly higher adsorption of the nitrated compound was attributed to stronger van der Waals forces associated with its higher molecular weight. wisdomlib.org This indicates that this compound, with its pyrene core, would also be efficiently sequestered by activated carbon, preventing its migration in the environment. However, adsorption only transfers the contaminant from one phase (water or soil) to another (the sorbent) and does not destroy it, potentially requiring further treatment or secure disposal of the spent sorbent.

| Compound | Removal Efficiency (after 16 hours) | Half-life (days) | Key Findings | Reference |

|---|---|---|---|---|

| 1-Nitropyrene | 88.1% | 0.8 | Activated carbon showed fast and efficient removal for both compounds. The higher molecular weight of 1-nitropyrene likely resulted in stronger adsorption compared to pyrene. | nih.govmdpi.comwisdomlib.org |

| Pyrene | 78.0% | 1.5 |

Bioremediation Approaches for Environmental Detoxification

Bioremediation utilizes microorganisms like bacteria and fungi to break down pollutants into less toxic substances. openbiotechnologyjournal.comnih.gov For nitroaromatic compounds, this process typically involves enzymatic reduction of the nitro groups, which can ultimately lead to the complete mineralization of the compound. nih.govresearchgate.net

The transformation of 1,8-dinitropyrene to this compound is, in fact, a bioreduction step carried out by a wide range of bacteria, including those found in the mammalian gut and in the environment. acs.orgiarc.fr This reaction is catalyzed by nitroreductase enzymes. researchgate.netnih.gov It is highly probable that these same enzymatic systems would further reduce the remaining nitro group of this compound to yield 1,8-diaminopyrene. This initial reduction is a crucial detoxification step, as the amino derivatives are typically less mutagenic. researchgate.net

The ultimate goal of bioremediation is the complete breakdown (mineralization) of the pollutant. After the initial reduction to 1,8-diaminopyrene, subsequent degradation would require the cleavage of the aromatic ring system. A number of bacterial and fungal species have been identified that can degrade the pyrene structure. nih.gov For instance, certain strains of Mycobacterium are capable of utilizing pyrene as a sole source of carbon and energy, breaking it down into simpler molecules that can enter central metabolic pathways. mdpi.commdpi.com Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, produce powerful extracellular enzymes that can oxidize a wide range of persistent organic pollutants, including high-molecular-weight PAHs. openbiotechnologyjournal.comresearchgate.net

Therefore, a successful bioremediation strategy for this compound would likely involve a microbial consortium. One group of bacteria would perform the initial nitroreduction, while other species (like Mycobacterium or Phanerochaete) would carry out the subsequent degradation of the resulting aromatic amine, leading to the complete detoxification of the contaminant. scielo.brnih.gov

| Microorganism | Type | Relevant Degradation Capability | Reference |

|---|---|---|---|

| Mycobacterium sp. | Bacteria | Can utilize pyrene as a sole carbon and energy source, leading to its mineralization. | nih.govmdpi.com |

| Phanerochaete chrysosporium | Fungus (White-rot) | Produces non-specific extracellular enzymes (e.g., peroxidases) that degrade a wide range of PAHs. | openbiotechnologyjournal.comnih.gov |

| Human Intestinal Microflora | Bacteria (Consortium) | Proven to reduce 1,8-dinitropyrene to this compound and 1,8-diaminopyrene. | iarc.fr |

| Pseudomonas sp. | Bacteria | Many strains are known to degrade various PAHs and nitroaromatic compounds. | nih.govnih.gov |

| Rhodococcus sp. | Bacteria | Known to degrade high-molecular-weight PAHs, including benzo[a]pyrene. | mdpi.com |

Advanced Applications of 1 Amino 8 Nitropyrene in Chemical Research

Development as a Fluorescent Probe or Label in Chemical Systems

The inherent fluorescence of the pyrene (B120774) moiety is significantly modulated by the attached amino and nitro groups in 1-amino-8-nitropyrene. This substitution pattern creates a push-pull system, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT character makes the compound's fluorescence properties, such as emission wavelength and quantum yield, highly sensitive to the polarity and proticity of its local environment. This sensitivity is the cornerstone of its application as a fluorescent probe.

Fluorescent probes are molecules that exhibit a change in their fluorescence signal in response to a specific analyte or a change in their environment. In the case of pyrene derivatives, these changes can be used to report on various chemical and physical properties of a system. While research on this compound itself as a specific probe is specialized, the principles are well-established within the broader class of nitro-amino-aromatic fluorophores. For instance, related compounds like 1,8-naphthalimides function as effective fluorescent probes for detecting ions and pH changes. rsc.orgmdpi.com The amino group can act as a recognition site, and its interaction with analytes can alter the ICT process, leading to a detectable change in fluorescence. rsc.org

The amine functionality in such compounds also allows for their covalent attachment to other molecules, enabling their use as fluorescent labels. researchgate.net By tagging a biomolecule or a synthetic polymer with a pyrene-based label, researchers can track its location, concentration, and interactions within complex chemical or biological systems using fluorescence spectroscopy and microscopy. all-chemistry.com

Table 1: Photophysical Characteristics of Pyrene-Based Fluorescent Systems

| Property | Description | Typical Value/Characteristic for Amino-Substituted Pyrenes |

| Excitation Wavelength (λex) | The wavelength of light absorbed to reach an excited state. | Typically in the UV-A to blue region of the spectrum. |

| Emission Wavelength (λem) | The wavelength of light emitted upon relaxation to the ground state. | Varies from blue to green, often showing a significant Stokes shift. |

| Stokes Shift | The difference in wavelength between the excitation and emission maxima. | Generally large due to the intramolecular charge transfer (ICT) character. |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process (photons emitted per photon absorbed). | Highly dependent on solvent polarity; often decreases in more polar solvents. |

| Environmental Sensitivity | The degree to which fluorescence is affected by the local environment. | High sensitivity to solvent polarity, viscosity, and presence of specific analytes. |

This table presents generalized characteristics for amino-substituted pyrene systems based on established principles of fluorescent probes.

Role as a Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in multi-step organic synthesis, providing a scaffold from which more complex and functionally diverse molecules can be constructed. mdpi.comlibretexts.org Its journey often begins with the selective reduction of one nitro group of its precursor, 1,8-dinitropyrene (B49389). nih.goviarc.fr Once formed, this compound offers two reactive sites—the amino group and the nitro group—for further chemical transformations.

A primary application in this context is in the field of toxicology and cancer research, where it is used to synthesize DNA adducts. nih.gov DNA adducts are segments of DNA that have become covalently bonded to a chemical, a process implicated in the initiation of carcinogenesis. Researchers synthesize these adducts to study their structure, biological processing, and mutagenic potential.

The synthesis of N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene is a prime example. nih.govresearchgate.net In this process, the this compound is chemically activated and then reacted with deoxyguanosine, a component of DNA. This creates a specific, well-defined DNA adduct that can be incorporated into synthetic oligonucleotides. nih.gov These modified DNA strands are then used in biochemical and structural studies to understand how cells repair such damage and why it sometimes leads to mutations. researchgate.net

Further synthetic modifications are also possible. The amino group can be acetylated to form 8-acetylamino-1-nitropyrene, a reaction that alters the compound's electronic properties and solubility and is also relevant to its metabolic pathway studies. healtheffects.org These synthetic routes demonstrate the utility of this compound as a versatile precursor for creating highly specialized molecules for advanced scientific investigation.

Table 2: Examples of Complex Molecules Synthesized from Nitropyrene Precursors

| Precursor Compound | Synthetic Transformation | Resulting Complex Molecule | Research Application | Citation |

| 1,8-Dinitropyrene | Selective enzymatic or chemical reduction | This compound | Intermediate for further synthesis | nih.goviarc.fr |

| This compound | Acetylation with acetic anhydride | 8-Acetylamino-1-nitropyrene | Metabolic and toxicological studies | healtheffects.org |

| This compound | Multi-step activation and reaction with deoxyguanosine | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | Study of DNA damage and mutagenesis | nih.govresearchgate.net |

Integration into Analytical Sensor Platforms for Environmental Monitoring

The prevalence of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), such as 1-nitropyrene (B107360), in the environment, particularly as byproducts of diesel combustion, has driven the need for sensitive detection methods. nih.govnih.gov 1-Nitropyrene is considered a significant marker for diesel exhaust exposure. rsc.org In biological systems, 1-nitropyrene is metabolized into various compounds, including aminopyrenes, which can then be excreted. researchgate.net The detection of these metabolites, such as 1-aminopyrene (B158619), in biological samples like urine serves as a reliable method for biomonitoring human exposure to diesel emissions. rsc.orgresearchgate.net

This compound and related aminonitropyrenes are key metabolites in this pathway. nih.gov Analytical platforms have been developed to precisely quantify these biomarkers. These platforms often rely on the unique electrochemical or fluorescent properties of the target molecules.

Electrochemical sensors, for instance, have been successfully employed for the determination of 1-nitropyrene and its metabolite 1-aminopyrene. mdpi.com Research has demonstrated the use of a glassy carbon paste electrode for the voltammetric determination of these compounds. mdpi.com This method offers high sensitivity and is compatible with the organic solvents often required for sample preparation, making it suitable for environmental analysis. mdpi.com

Furthermore, high-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used and highly sensitive technique for quantifying aminopyrene metabolites in urine. rsc.orgresearchgate.net The native fluorescence of the pyrene core allows for detection at very low concentrations, which is essential for biomonitoring studies where analyte levels can be minimal. By measuring the concentration of these metabolites, scientists can assess the level of an individual's exposure to harmful environmental pollutants. nih.govacs.org

Table 3: Analytical Platforms for Monitoring Nitropyrene Exposure Markers

| Analytical Technique | Target Analyte(s) | Sample Matrix | Typical Limit of Determination (LOD) | Application | Citation |

| HPLC with Fluorescence Detection | 1-Aminopyrene | Human Urine | Not specified, but highly sensitive for ng/g creatinine (B1669602) levels | Biomonitoring of diesel exhaust exposure | rsc.orgresearchgate.net |

| Differential Pulse Voltammetry (DPV) | 1-Nitropyrene | Lab-prepared solutions | 2 x 10⁻⁶ mol L⁻¹ | Environmental electrochemistry | mdpi.com |

| Differential Pulse Voltammetry (DPV) | 1-Aminopyrene | Lab-prepared solutions | 1 x 10⁻⁶ mol L⁻¹ | Environmental electrochemistry | mdpi.com |

| Voltammetry with Adsorptive Accumulation (AAV) | 1-Aminopyrene | Lab-prepared solutions | 1 x 10⁻⁷ mol L⁻¹ | High-sensitivity environmental electrochemistry | mdpi.com |

Challenges, Emerging Research Directions, and Future Perspectives

Unresolved Mechanistic Questions in 1-Amino-8-nitropyrene Chemistry

Despite progress, key aspects of the chemical and biological mechanisms involving this compound are not fully understood. A primary area of investigation is its metabolic activation and subsequent interactions with cellular macromolecules. The reduction of the nitro group in nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is a critical step in their activation to DNA-binding species. nih.govpsu.edu In the case of 1,8-dinitropyrene (B49389), it is metabolized to this compound through mononitroreduction. acs.org This metabolite can then form DNA adducts, such as N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene, which are implicated in its mutagenic properties. iarc.fr

However, the precise enzymatic pathways and the factors governing the efficiency of these reactions in different tissues and organisms are still under investigation. For instance, while aldo-keto reductases (AKRs) 1C1-1C3 have been identified as key enzymes in the nitroreduction of related compounds like 1-nitropyrene (B107360) and 1,8-dinitropyrene in human lung cells, the specific roles of various enzymes in the complete metabolic cascade of this compound require further elucidation. psu.eduacs.org

Another unresolved area is the complete profile of DNA adducts formed from this compound and their relative contributions to mutagenesis. While the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct is a known product, the existence and significance of other adducts cannot be ruled out. iarc.fr The stability and repair of these adducts within the cell are also complex processes that warrant deeper investigation to understand the ultimate biological consequences of exposure.

Furthermore, the influence of the local DNA sequence and epigenetic factors, such as methylation, on adduct formation and subsequent mutagenic events is an emerging area of interest. Studies on related compounds have shown that the DNA sequence context can significantly impact the types and frequencies of mutations. nih.gov

Development of Advanced Analytical Tools for Trace-Level Detection

The accurate detection and quantification of this compound and its metabolites at trace levels in complex environmental and biological matrices present a significant analytical challenge. researchgate.net The low concentrations at which these compounds often occur necessitate the development of highly sensitive and selective analytical methods. researchgate.net

Hyphenated analytical techniques, which couple separation methods with powerful detection technologies, are at the forefront of this effort. actascientific.comajrconline.orgrjpn.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have proven invaluable for identifying and quantifying nitrated PAH metabolites in biological samples like urine. core.ac.uknih.govchromatographyonline.com For instance, an improved LC-MS/MS method has been developed for the detection of 1-nitropyrene, a related compound, in low-volume ambient particulate matter samples, achieving detection limits in the femtogram range. researchgate.net Similar advancements are crucial for the analysis of this compound.

Two-dimensional high-performance liquid chromatography (2D-HPLC) systems, sometimes incorporating online reduction steps, offer enhanced separation and sensitivity. researchgate.net These systems can isolate the target analyte in the first dimension before further separation and detection, effectively reducing matrix interference. researchgate.net